![molecular formula C15H25NO B1385337 N-(4-Isobutoxybenzyl)-1-butanamine CAS No. 1040691-91-5](/img/structure/B1385337.png)
N-(4-Isobutoxybenzyl)-1-butanamine
Overview
Description
N-(4-Isobutoxybenzyl)-1-butanamine, also known as 4-IBB, is a synthetic compound that has been used in research studies for its potential therapeutic applications. 4-IBB is a derivative of 1-butanamine, which is an amine group with a single carbon atom. This compound has been studied for its potential to act as a ligand for various receptors in the body, and its ability to interact with various proteins and enzymes. 4-IBB has been used as a research tool to study biochemical and physiological processes, as well as to understand the mechanism of action of various drugs.
Scientific Research Applications
Analytical Methods and Spectral Analysis
- N-(4-Isobutoxybenzyl)-1-butanamine is structurally related to compounds like MDMA, and researchers have developed methods to differentiate it from other isomeric compounds. Studies demonstrate the use of techniques like liquid chromatography and mass spectrometry for this purpose (Noggle et al., 1991). This is crucial for forensic analysis and drug identification.
Enzymatic and Metabolic Studies
- The compound has been a subject of research in understanding cytochrome P450-dependent metabolism. Studies have investigated the stereoselective metabolism of designer drugs structurally similar to N-(4-Isobutoxybenzyl)-1-butanamine, identifying key enzymes involved in their biotransformation (Meyer et al., 2009).
Pharmacology and Drug Discrimination
- Research has been conducted on the pharmacological effects of compounds structurally related to N-(4-Isobutoxybenzyl)-1-butanamine. These studies explore their potential psychotherapeutic properties and classify them as a new class of psychoactive substances, known as entactogens (Nichols et al., 1986).
properties
IUPAC Name |
N-[[4-(2-methylpropoxy)phenyl]methyl]butan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO/c1-4-5-10-16-11-14-6-8-15(9-7-14)17-12-13(2)3/h6-9,13,16H,4-5,10-12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZHGVDKRSBBGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Isobutoxybenzyl)-1-butanamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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